Zirconium 1,4-dicarboxybenzene MOF (UiO-66)

Overview

Description

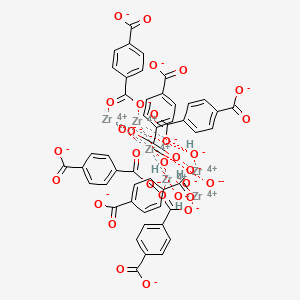

Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) is a highly stable and porous material. It is composed of zirconium ions coordinated with 1,4-dicarboxybenzene (terephthalic acid) ligands, forming a three-dimensional network. This compound is known for its high surface area, thermal stability, and chemical resistance, making it a popular choice for various applications in scientific research and industry .

Mechanism of Action

Target of Action

Zirconium 1,4-dicarboxybenzene MOF (UiO-66) is a metal-organic framework (MOF) that primarily targets arsenic (iii) in aqueous solutions . It is also used as a catalyst or catalyst carrier in organic synthesis and chemical reactions .

Mode of Action

UiO-66 MOF interacts with its targets through a combination of chemical oxidation and physical adsorption . It is used as a template to enhance the distribution and activity of nanoscale zero-valent iron (NZVI), which is responsible for the effective removal of arsenic (iii) and its oxidized product arsenic (v) .

Biochemical Pathways

The biochemical pathways involved in the action of UiO-66 MOF are primarily related to the removal of arsenic (iii) from aqueous solutions . The NZVI and iron oxyhydroxides (Fe3O4, γ-Fe2O3, γ-FeOOH, and α-FeOOH) might be responsible for the effective removal of arsenic (iii) and its oxidized product arsenic (v) .

Result of Action

The result of UiO-66 MOF’s action is the efficient and rapid removal of arsenic (iii) from aqueous solutions . It has an adsorption capacity of 360.6 mg As per g NZVI .

Action Environment

The action of UiO-66 MOF is influenced by environmental factors such as the presence of co-existing ions (Ca2+, Mn2+, Cu2+, H2PO4−, and SO42−) and organic acids (oxalic acid and citric acid) . It shows good anti-interference ability to these ions and acids . Its thermal stability is up to 400°C, and it has an activation temperature of 300°C .

Biochemical Analysis

Biochemical Properties

Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) plays a crucial role in biochemical reactions due to its high surface area, stability, and ability to interact with various biomolecules. This compound can interact with enzymes, proteins, and other biomolecules through adsorption, encapsulation, and catalytic processes. For instance, Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) has been shown to enhance the distribution and activity of nanoscale zero-valent iron (NZVI), which is used for the removal of arsenic from aqueous solutions . The interactions between Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) and biomolecules are primarily driven by physical adsorption and chemical oxidation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) can change over time due to factors such as stability, degradation, and long-term interactions with cellular components. Studies have shown that this compound exhibits good stability and reusability, making it suitable for long-term applications . Over extended periods, the degradation of Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) may occur, potentially affecting its efficacy and interactions with biomolecules. Long-term studies in both in vitro and in vivo settings are essential to fully understand the temporal effects of this compound on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) can be synthesized using several methods, including solvothermal and hydrothermal techniques. In a typical solvothermal synthesis, zirconium chloride and terephthalic acid are dissolved in a solvent such as dimethylformamide (DMF). The mixture is then heated in a sealed vessel at elevated temperatures (usually around 120-220°C) for several hours to form the metal-organic framework crystals .

Industrial Production Methods

Industrial production of zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) often involves scaling up the solvothermal synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent composition to ensure consistent quality and yield of the product. Additionally, continuous flow reactors may be used to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) undergoes various chemical reactions, including adsorption, catalysis, and ion exchange. It can adsorb gases and organic molecules due to its high surface area and porosity .

Common Reagents and Conditions

Common reagents used in reactions involving zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) include metal ions, organic solvents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from reactions involving zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) depend on the specific application. For example, in catalytic reactions, the framework can facilitate the formation of various organic compounds, while in adsorption processes, it can capture and remove contaminants from gases or liquids .

Scientific Research Applications

Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis and as an adsorbent for gas separation and storage

Biology: The framework’s biocompatibility makes it suitable for drug delivery and biosensing applications.

Medicine: It is explored for use in targeted drug delivery systems and as a carrier for therapeutic agents.

Industry: Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) is used in water purification, gas storage, and separation processes

Comparison with Similar Compounds

Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) is often compared with other metal-organic frameworks such as:

Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) stands out due to its exceptional thermal and chemical stability, making it suitable for a broader range of applications compared to other metal-organic frameworks .

Properties

IUPAC Name |

oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C8H6O4.4H2O.2O.6Zr/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;/q;;;;;;;;;;2*-2;6*+4/p-16 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKHXIPAICDQE-UHFFFAOYSA-A | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28O30Zr6+4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1632.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6416535.png)

![[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride](/img/structure/B6416554.png)